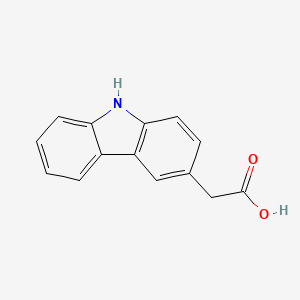
2-(9H-carbazol-3-yl)acetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(9H-carbazol-3-yl)acetic Acid is a useful research compound. Its molecular formula is C14H11NO2 and its molecular weight is 225.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 2-(9H-carbazol-3-yl)acetic acid exhibit significant antimicrobial properties. For instance, compounds derived from this acid have been evaluated for their antibacterial and antifungal activities. A study demonstrated that certain carbazole derivatives showed promising results against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 2 µg/mL for the most effective compounds .
Anti-inflammatory Properties
Another application of this compound is in the development of anti-inflammatory agents. Research has shown that carbazole derivatives can inhibit inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .
Material Science
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it suitable for use in OLEDs. The compound's ability to facilitate charge transport and emit light efficiently has led to its incorporation into organic electronic devices .
Conductive Polymers
Electrochemical studies have shown that poly(this compound) can be synthesized through oxidative electropolymerization. This polymer exhibits electrochromic properties, which are valuable for applications in smart windows and displays .
Electrochemistry
Electrochemical Sensors
The electrochemical properties of this compound allow it to be utilized in the development of sensors. Its ability to undergo redox reactions makes it suitable for detecting various analytes in solution, enhancing the sensitivity and specificity of electrochemical sensors .
Case Study: Antimicrobial Activity Evaluation
| Compound Name | Structure | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound A | Structure A | 0.5 | Antibacterial |
| Compound B | Structure B | 1.0 | Antifungal |
| Compound C | Structure C | 2.0 | Antiviral |
Case Study: Electrochemical Properties
| Property | Value | Application |
|---|---|---|
| Conductivity | High | OLEDs |
| Electrochromic | Yes | Smart windows |
| Redox Potential | -0.5 V | Electrochemical sensors |
Propiedades
Número CAS |
374916-11-7 |
|---|---|
Fórmula molecular |
C14H11NO2 |
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
2-(9H-carbazol-3-yl)acetic acid |
InChI |
InChI=1S/C14H11NO2/c16-14(17)8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-7,15H,8H2,(H,16,17) |
Clave InChI |
OKOWWPXKLYLOLH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)CC(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















